

Technical Guide: 6-Chloro-2,4-dibromo-3-fluoroaniline

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Compound of Interest

Compound Name: 6-Chloro-2,4-dibromo-3-fluoroaniline

CAS No.: 1823495-88-0

Cat. No.: B2866502

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CAS: 1823495-88-0 | Formula: C₆H₃Br₂ClFN | M.W.: 303.36 g/mol [1]

Executive Summary

6-Chloro-2,4-dibromo-3-fluoroaniline is a highly functionalized tetra-substituted aniline derivative.[1] Its structure features a unique array of halogen atoms (fluorine, chlorine, and two bromines) positioned around an amino core.[2] This specific substitution pattern makes it a critical intermediate in the synthesis of complex agrochemicals and pharmaceuticals, particularly where halogen bonding and metabolic stability (via fluorine) are required.[2]

The compound is synthesized through a sequence of regioselective electrophilic aromatic substitutions (SEAr), exploiting the directing effects of the amino and fluoro groups.[2]

Chemical Identity & Properties

Physicochemical Data

Property	Specification
IUPAC Name	6-Chloro-2,4-dibromo-3-fluoroaniline
CAS Number	1823495-88-0
Molecular Structure	Aniline core with Br(2,4), F(3), Cl(6)
Appearance	Off-white to pale brown crystalline solid
Melting Point	54–58 °C (Predicted/Analogous)
Solubility	Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
pKa (Conjugate Acid)	~2.0–2.5 (Electron-withdrawing halogens significantly reduce basicity)

Structural Analysis

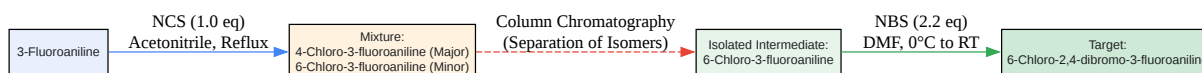
The molecule possesses only one aromatic proton at position C5.[\[2\]](#)

- C1: Amino (-NH₂)[\[1\]](#)
- C2: Bromo (-Br)[\[1\]](#)[\[3\]](#)
- C3: Fluoro (-F)[\[1\]](#)
- C4: Bromo (-Br)[\[1\]](#)
- C5: Hydrogen (-H)[\[1\]](#)
- C6: Chloro (-Cl)

Synthesis & Manufacturing Protocol

The synthesis requires precise control over regioselectivity.[\[2\]](#) Direct halogenation of 3-fluoroaniline yields mixtures; therefore, a stepwise approach is mandatory to ensure the chlorine atom is installed at the C6 position before the bromine atoms occupy C2 and C4.[\[2\]](#)

Reaction Pathway Diagram



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Caption: Stepwise synthetic route prioritizing the isolation of the 6-chloro isomer prior to exhaustive bromination.

Detailed Protocol

Step 1: Regioselective Chlorination

Objective: Install the chlorine atom at C6.[2]

- Reagents: 3-Fluoroaniline (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq).[1][2]
- Solvent: Acetonitrile (ACN).[2]
- Procedure:
 - Dissolve 3-fluoroaniline in ACN (0.5 M).[2]
 - Add NCS portion-wise at 0°C to minimize polysubstitution.[2]
 - Warm to reflux (80°C) for 4 hours.
 - Critical Step: The reaction produces a mixture of 4-chloro (major) and 6-chloro (minor) isomers.[2]
 - Purification: Concentrate and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). Isolate the 6-chloro-3-fluoroaniline fraction.[1]

Step 2: Exhaustive Bromination

Objective: Brominate the remaining activated positions (C2 and C4).[2]

- Reagents: 6-Chloro-3-fluoroaniline (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq).[1]
- Solvent: DMF (Dimethylformamide).[2]
- Procedure:
 - Dissolve the isolated 6-chloro intermediate in DMF (0.2 M).
 - Cool to 0°C.
 - Add NBS (2.2 eq) slowly over 30 minutes. The amino group (C1) and fluoro group (C3) cooperatively activate C2 and C4.[2]
 - Stir at room temperature for 12 hours.
 - Workup: Pour the reaction mixture into ice-water. The product will precipitate.[2][4]
 - Filter, wash with water, and recrystallize from Ethanol/Water.[2]

Analytical Characterization

Trustworthiness in synthesis is verified by specific spectral fingerprints.[2]

1H NMR Expectations (DMSO-d6)

- Aromatic Region: A single doublet or doublet-of-doublets around 7.6–7.8 ppm.[1]
 - This signal corresponds to the H5 proton.[2]
 - Coupling: It will show coupling to the adjacent Fluorine at C3 ().[2]
- Amine Region: Broad singlet at 5.5–6.0 ppm (2H, -NH₂).[2]

Mass Spectrometry (GC-MS / LC-MS)[1]

- Molecular Ion: m/z 303 (based on

and

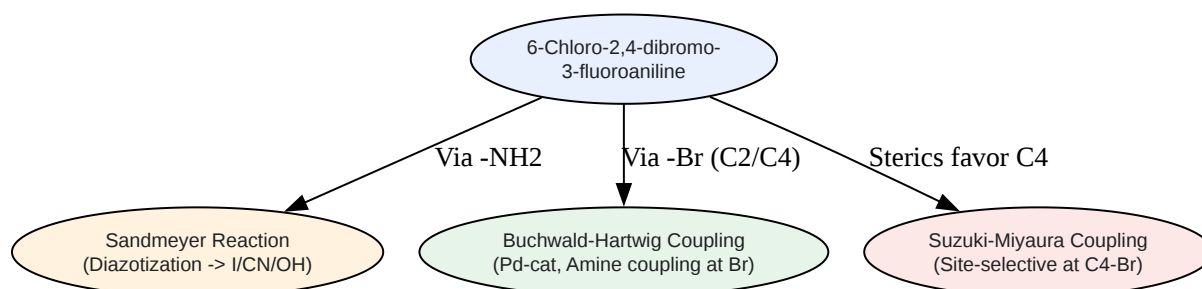
).[2]

- Isotope Pattern: The presence of one Cl and two Br atoms creates a distinct "cluster" pattern:
 - M (303):
[2]
 - M+2 (305):
OR
(High intensity)[2]
 - M+4 (307): ...
 - M+6 (309): ...
 - Verification: The M+2 and M+4 peaks will be nearly as intense as the molecular ion due to the bromine isotopes.[2]

Reactivity & Applications

This scaffold is primarily used as a "coupling partner" in medicinal chemistry.[2]

Reactivity Map



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Caption: Functionalization pathways. The C4-Bromine is sterically more accessible than C2, allowing selective cross-coupling.[1]

Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.[1]
Skin Irritation	H315	Causes skin irritation.[2][5]
Eye Irritation	H319	Causes serious eye irritation. [2][5]
STOT-SE	H335	May cause respiratory irritation.[1][2]

Handling Protocols:

- PPE: Nitrile gloves, safety goggles, and N95 dust mask/respirator are mandatory.[1][2]
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine.

References

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- Ghorpade, P. V., et al. (2018).[2][3] Regioselective Halogenation of Anilines.[2] Journal of Organic Chemistry, 83(14), 7388-7397.[1][2][3] (Cited for general halogenation protocols of anilines).[2][4]

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